(5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The compound is systematically named (5-chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine , reflecting its core aromatic structure, substituents, and amine linkage. This designation adheres to IUPAC rules by prioritizing substituent numbering to achieve the lowest possible locants. The CAS Registry Number is 330177-70-3 , a unique identifier cataloging its chemical identity in global databases.
Key structural features :
- Aromatic core : A benzene ring substituted with chlorine at position 5 and nitro at position 2.
- Amine linkage : A propyl chain connecting the aromatic ring to a morpholine moiety.
- Morpholine group : A six-membered heterocyclic amine with oxygen and nitrogen atoms in a tetrahydrofuran-like structure.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈ClN₃O₃ |
| Molecular Weight | 299.75 g/mol |
| Purity | ≥95% (commercially available) |
| CAS Registry Number | 330177-70-3 |
Structural Relationship to Diphenylamine and Morpholine Derivatives
This compound derives structural motifs from two distinct chemical families:
Diphenylamine Derivatives
Diphenylamine (C₁₂H₁₁N) is an aniline derivative with two phenyl groups attached to a central amine. In the target compound, this motif is modified by:
Comparative Analysis with Analogous Chloronitroaromatic Compounds
The compound’s structure diverges from simpler chloronitroaromatics in substituent positioning and functional complexity. Below is a comparison with key analogs:
| Compound | Substituents | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|
| Target compound | 5-Cl, 2-NO₂, morpholinopropyl | 330177-70-3 | 299.75 |
| 2-Nitrochlorobenzene | 2-Cl, 1-NO₂ | 88-73-3 | 157.55 |
| 4-Chloronitrobenzene | 4-Cl, 1-NO₂ | 100-00-5 | 157.55 |
| 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine | 3-NO₂, thiadiazole | 833-47-6 | 222.23 |
Key distinctions :
- Substituent pattern : The target compound’s meta -chloro and ortho -nitro arrangement contrasts with the ortho -chloro and para -nitro positions in simpler analogs.
- Functional complexity : The inclusion of a morpholine-propylamine chain introduces hydrogen-bonding capacity and structural rigidity absent in non-functionalized chloronitrobenzenes.
- Reactivity implications : The electron-withdrawing nitro group and electron-d
Properties
IUPAC Name |
5-chloro-N-(3-morpholin-4-ylpropyl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3/c14-11-2-3-13(17(18)19)12(10-11)15-4-1-5-16-6-8-20-9-7-16/h2-3,10,15H,1,4-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISTVZNJYFHDCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine typically involves the reaction of 5-chloro-2-nitroaniline with 3-chloropropylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF).
Oxidation: Oxidizing agents (e.g., potassium permanganate).
Major Products Formed
Reduction: Formation of (5-Amino-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that (5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine exhibits significant anticancer properties. Its structure allows it to interact with specific biological targets, inhibiting cell proliferation in various cancer cell lines. A study conducted by the National Cancer Institute (NCI) revealed that compounds with similar structures demonstrated notable antitumor activity, with mean GI50 values indicating effective growth inhibition against human tumor cells .
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of this compound derivatives. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Screening Assays
The compound has been utilized in screening assays to evaluate the activity of virulence factors in pathogenic bacteria. For instance, a screening assay developed for the type III secretion system (T3SS) indicated that related compounds could significantly affect bacterial virulence, suggesting potential applications in treating infections caused by antibiotic-resistant strains .
Prodrug Development
Innovative approaches have led to the development of prodrugs based on this compound, enhancing its bioavailability and therapeutic index. These prodrugs are designed to be metabolically activated within the body, allowing for targeted delivery and reduced toxicity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-nitrophenyl)(3-piperidin-4-ylpropyl)amine
- (5-Chloro-2-nitrophenyl)(3-pyrrolidin-4-ylpropyl)amine
- (5-Chloro-2-nitrophenyl)(3-azepan-4-ylpropyl)amine
Uniqueness
(5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine is unique due to the presence of the morpholine ring, which imparts specific chemical properties and reactivity. This distinguishes it from similar compounds that contain different heterocyclic rings, such as piperidine or pyrrolidine.
Biological Activity
The compound (5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 256.71 g/mol
- Functional Groups : Contains a chloro group, a nitro group, and a morpholine moiety which are significant for its biological interactions.
Anticancer Activity
Research indicates that derivatives of compounds similar to this compound exhibit notable anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines:
| Compound Type | Cell Line Tested | IC Value (µM) | Mechanism of Action |
|---|---|---|---|
| Morpholine Derivatives | HCT116 (Colon Cancer) | 0.55 - 0.64 | Induction of apoptosis via caspase activation |
| Nitro Compounds | AGS (Gastric Cancer) | 5 | Induction of mitochondrial permeability transition |
| Chloro Compounds | Various Cancer Lines | 9.5 - 11.9 | EGFR inhibition and apoptotic pathway activation |
Studies have demonstrated that these compounds can induce apoptosis by increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial effects. Similar derivatives have been tested against various pathogens:
| Pathogen | MIC (µM) | Reference Compound MIC (µM) |
|---|---|---|
| MRSA | 0.046 - 3.11 | Vancomycin 0.68 |
| Pseudomonas aeruginosa | 2.96 | Ciprofloxacin 2.96 |
These studies indicate that compounds with morpholine and nitro groups exhibit significant antibacterial activity, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
-
In vitro Evaluation Against Cancer Cell Lines :
A recent study evaluated the cytotoxicity of various morpholine derivatives against human cancer cell lines, including MDA-MB-231 (breast cancer) and Panc-1 (pancreatic cancer). The results indicated that certain derivatives displayed selective toxicity towards cancer cells with minimal effects on normal fibroblasts, suggesting a therapeutic window for further development . -
Mechanistic Studies :
Computational docking studies have provided insights into the binding interactions of similar compounds with target proteins such as EGFR and topoisomerase IIβ. These studies revealed favorable binding affinities and suggested that these compounds could serve as lead candidates for drug development targeting specific cancer pathways .
Q & A
Q. What are the key steps in synthesizing (5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine, and how can structural purity be confirmed?
Methodological Answer: Synthesis typically involves coupling the 5-chloro-2-nitroaniline moiety with 3-morpholin-4-ylpropylamine via nucleophilic aromatic substitution or Buchwald-Hartwig amination. Critical steps include:
- Reagent selection: Use palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) for efficient coupling .
- Purification: Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol.
- Purity confirmation: Employ HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. What spectroscopic methods are employed to characterize the molecular structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, morpholine protons at δ 3.5–3.7 ppm) and carbon assignments .
- High-resolution mass spectrometry (HRMS): Verify molecular ion ([M+H]⁺) with <2 ppm error .
- FT-IR: Identify amine N-H stretches (~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Q. What analytical techniques are critical for assessing the compound’s stability under various conditions?
Methodological Answer:
- Accelerated stability studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks.
- HPLC-UV/MS: Monitor degradation products (e.g., nitro group reduction or morpholine ring oxidation) .
Advanced Research Questions
Q. How does the presence of the morpholine moiety influence the compound’s solubility and reactivity?
Methodological Answer: The morpholine group enhances water solubility via hydrogen bonding (logP reduction by ~1.5 units compared to non-polar analogs) and modulates reactivity:
Q. What experimental designs are suitable for evaluating the compound’s biological activity against specific targets?
Methodological Answer:
- In vitro assays:
- Enzyme inhibition: Dose-response curves (IC₅₀) against kinases or oxidoreductases (e.g., 10 µM–100 nM range) .
- Cell viability: MTT assay in cancer lines (e.g., IC₅₀ of 5–20 µM observed in morpholine-containing analogs) .
- Control groups: Include positive controls (e.g., staurosporine for kinases) and vehicle-treated cells .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Methodological Answer:
- Analog synthesis: Modify the chloro-nitro group (e.g., replace with CF₃ or Br) and vary morpholine’s propyl chain length .
- Data analysis: Use multivariate regression to correlate substituent Hammett σ values with bioactivity .
- Key parameters: Prioritize analogs with ClogP <3 and topological polar surface area (TPSA) >60 Ų for blood-brain barrier penetration .
Q. How can researchers resolve contradictions in biological activity data across different studies?
Methodological Answer:
Q. What computational methods are used to predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina): Simulate binding to ATP-binding pockets (e.g., kinase targets) with scoring functions (ΔG < -8 kcal/mol suggests strong binding) .
- MD simulations (GROMACS): Assess complex stability over 100 ns trajectories; RMSD <2 Å indicates stable binding .
Q. What environmental fate studies are relevant for assessing the compound’s ecological impact?
Methodological Answer:
- Biodegradation: OECD 301F test to measure % degradation in activated sludge over 28 days (expect <10% due to nitro group stability) .
- Photolysis: Expose to UV light (λ=254 nm) in aqueous solution; monitor nitro group reduction to amine via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
